1-Propen-1-ol, 2-methyl-, 1-acetate
Overview
Description
1-Propen-1-ol, 2-methyl-, 1-acetate, also known as methallyl acetate, is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.1424 g/mol . It is a colorless to light yellow liquid with a characteristic odor. This compound is used in various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propen-1-ol, 2-methyl-, 1-acetate can be synthesized through the esterification of 2-methyl-2-propen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1-Propen-1-ol, 2-methyl-, 1-acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: 2-methyl-2-propen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Propen-1-ol, 2-methyl-, 1-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propen-1-ol, 2-methyl-, 1-acetate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond to release the corresponding alcohol and acetic acid. This hydrolysis reaction is catalyzed by the enzyme’s active site, which facilitates the nucleophilic attack on the carbonyl carbon of the ester .
Comparison with Similar Compounds
Similar Compounds
Allyl acetate: Similar structure but lacks the methyl group on the propenyl chain.
Isopropenyl acetate: Similar ester functionality but different alkyl group arrangement.
2-Methyl-2-propen-1-ol: The alcohol precursor used in the synthesis of 1-Propen-1-ol, 2-methyl-, 1-acetate.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of the methyl group on the propenyl chain influences its steric and electronic properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methylprop-1-enyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJRLZXXSZEIHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=COC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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